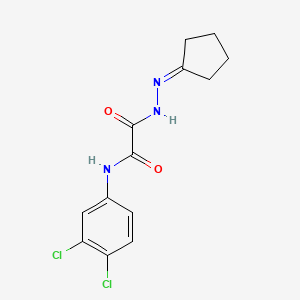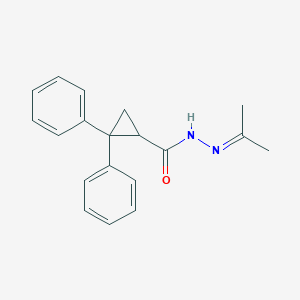![molecular formula C13H12ClNO2S B5162006 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5162006.png)
2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide, also known as CFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFA is a member of the thioamide family of compounds and has been shown to possess anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide is not yet fully understood. However, it is believed that 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide may also act as an antioxidant, which could contribute to its anti-inflammatory effects. The analgesic effects of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide may be due to its ability to modulate the activity of pain-sensing neurons.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has been shown to reduce oxidative stress and improve cognitive function in animal models. 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has also been shown to have a low toxicity profile, making it a promising candidate for further therapeutic development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide in lab experiments is its high yield and purity, which makes it easy to obtain and work with. Additionally, 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has a low toxicity profile, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways or processes.
Direcciones Futuras
There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide. One area of interest is the development of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide as a therapeutic agent for inflammatory and neuropathic pain. Another area of interest is the investigation of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide's potential as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide and to identify specific pathways or processes that could be targeted for therapeutic benefit.
Métodos De Síntesis
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide involves the reaction of 2-furylacetic acid with thionyl chloride to form 2-furylacetyl chloride. This intermediate is then reacted with 4-chlorothiophenol to form the desired product, 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide exhibited anti-inflammatory effects in a mouse model of acute inflammation. Another study found that 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide had analgesic effects in a rat model of neuropathic pain. 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has also been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-10-3-5-12(6-4-10)18-9-13(16)15-8-11-2-1-7-17-11/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJCMIFTSLPBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(3-chloro-4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5161927.png)


![N-[4-(10,12,14-trioxo-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-trien-11-yl)phenyl]acetamide](/img/structure/B5161951.png)

![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)
![(3R*,4R*)-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5161977.png)


![8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5161995.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5162000.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5162008.png)

![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5162032.png)